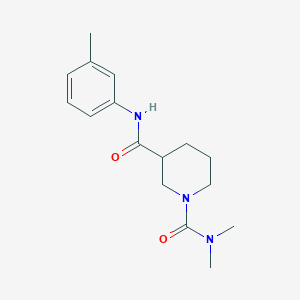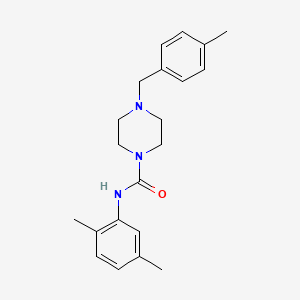![molecular formula C10H14BrCl2NO B5296100 [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride, also known as salbutamol hydrochloride, is a widely used medication for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a selective beta-2 adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, thereby improving breathing.
Mechanism of Action
Salbutamol hydrochloride is a selective beta-2 adrenergic receptor agonist that binds to and activates the beta-2 adrenergic receptors in the airways. This results in the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increased cAMP levels lead to the relaxation of the smooth muscles in the airways and the dilation of the bronchioles, thereby improving breathing.
Biochemical and Physiological Effects:
In addition to its bronchodilator effect, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has other biochemical and physiological effects. It increases heart rate, cardiac output, and metabolic rate. It also stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
Salbutamol hydrochloride is a useful tool in various research studies due to its selective activation of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes such as asthma, COPD, and cardiovascular diseases. However, one limitation of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride is its short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for the research on [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. One area of interest is the investigation of its potential use in the treatment of other medical conditions such as spinal cord injury and hyperkalemia. Another area of research is the development of new formulations and delivery systems to improve the efficacy and convenience of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. Moreover, the role of beta-2 adrenergic receptors in different physiological and pathological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Synthesis Methods
The synthesis of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine. Finally, this compound is converted to [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride by reaction with hydrochloric acid.
Scientific Research Applications
Salbutamol hydrochloride has been extensively studied for its therapeutic efficacy in the treatment of respiratory disorders. It has also been investigated for its potential use in other medical conditions such as premature labor, hyperkalemia, and spinal cord injury. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been used as a tool in various research studies to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRGOHSKOORRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)

![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)